5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2424677-13-2
Cat. No.: VC11812836
Molecular Formula: C14H17FN6
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine - 2424677-13-2](/images/structure/VC11812836.png)
Specification
CAS No. | 2424677-13-2 |
---|---|
Molecular Formula | C14H17FN6 |
Molecular Weight | 288.32 g/mol |
IUPAC Name | 5-fluoro-2,4-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Standard InChI | InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3 |
Standard InChI Key | XUGSKJAAVNTNJA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F |
Canonical SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a central pyrimidine ring substituted at the 2- and 4-positions with methyl groups, a fluorine atom at position 5, and a piperazine group at position 6. The piperazine moiety is further functionalized with a pyrimidin-2-yl group, introducing additional nitrogen-rich aromaticity.
Molecular Formula and Weight
Key Structural Features
-
Pyrimidine Core: The six-membered aromatic ring with two nitrogen atoms provides a planar scaffold for intermolecular interactions.
-
Fluorine Substituent: The electron-withdrawing fluorine at position 5 influences electronic distribution and metabolic stability.
-
Piperazine-Pyrimidine Linkage: The piperazine spacer enhances solubility and enables conformational flexibility, while the pyrimidin-2-yl group contributes to π-π stacking and hydrogen-bonding capabilities .
Table 1: Comparative Physicochemical Properties of Related Compounds
Synthesis and Preparation
The synthesis of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine likely follows multi-step protocols common to piperazine-linked pyrimidine derivatives.
Key Synthetic Steps
-
Pyrimidine Core Formation: A halogenated pyrimidine precursor (e.g., 5-fluoro-2,4-dimethyl-6-chloropyrimidine) serves as the starting material. Chlorine at position 6 facilitates nucleophilic substitution with piperazine.
-
Piperazine Functionalization: The secondary amine of piperazine reacts with a halogenated pyrimidin-2-yl derivative (e.g., 2-chloropyrimidine) under basic conditions to form the final product .
Example Reaction Scheme:
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the correct nitrogen of piperazine requires careful control of reaction stoichiometry and temperature .
-
Purification: Chromatographic methods are often needed to isolate the product from mono- or di-substituted byproducts .
Biological Activity and Research Findings
While direct studies on the target compound are scarce, its structural analogs exhibit notable bioactivities:
Antimicrobial Effects
Piperazine derivatives disrupt microbial cell membranes or enzyme systems. A related compound, 4-(2-isopropyl-4-methylthiazol-5-yl)-N-(5-morpholinopyridin-2-yl)pyrimidin-2-amine, exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 μg/mL) .
Neuropharmacological Applications
Piperazine moieties are common in antipsychotics and antidepressants. The pyrimidin-2-yl group may modulate serotonin or dopamine receptors, though specific data for this compound remain unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume